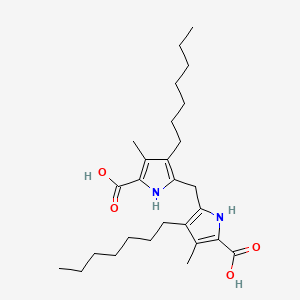
5,5'-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) is a chemical compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are compounds containing a five-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) typically involves the condensation of appropriate pyrrole derivatives. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained. For instance, the reaction may involve the use of a base such as sodium hydroxide or potassium carbonate, and the process might be carried out under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further optimize the production process, ensuring consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the functional groups introduced.
Scientific Research Applications
5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde)
- 5,5’-Methylenebis(4-phenyl-1H-pyrrole-3-carboxylate)
Uniqueness
5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) is unique due to its specific heptyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918632-04-9 |
|---|---|
Molecular Formula |
C27H42N2O4 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-[(5-carboxy-3-heptyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C27H42N2O4/c1-5-7-9-11-13-15-20-18(3)24(26(30)31)28-22(20)17-23-21(16-14-12-10-8-6-2)19(4)25(29-23)27(32)33/h28-29H,5-17H2,1-4H3,(H,30,31)(H,32,33) |
InChI Key |
MMSGMXHRFGQUAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
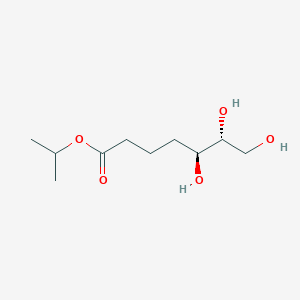
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
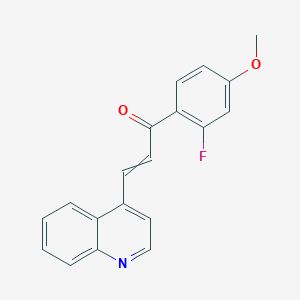


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
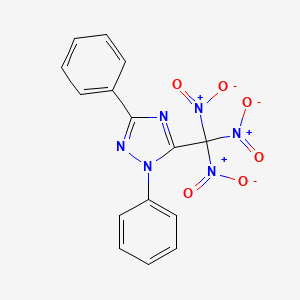
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
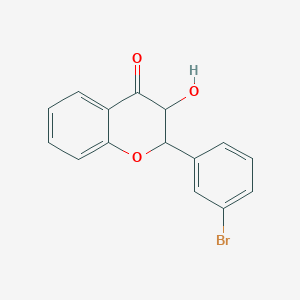
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
